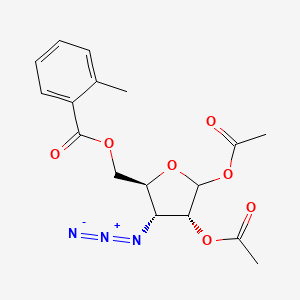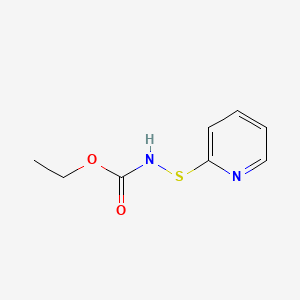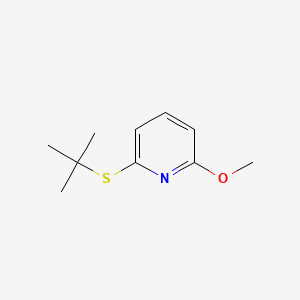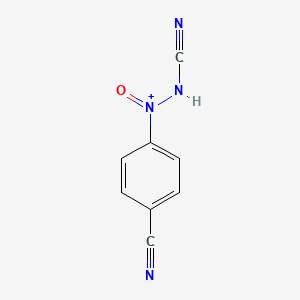
1,2-DI-O-Acetyl-3-azido-3-deoxy-5-O-toluoyl-D-ribofuranose
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-DI-O-Acetyl-3-azido-3-deoxy-5-O-toluoyl-D-ribofuranose is a synthetic carbohydrate derivative. It is characterized by the presence of acetyl, azido, and toluoyl groups attached to a ribofuranose sugar moiety. This compound is often used as an intermediate in the synthesis of various bioactive molecules, including antiviral drugs .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-DI-O-Acetyl-3-azido-3-deoxy-5-O-toluoyl-D-ribofuranose typically involves the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups of D-ribofuranose are protected using acetyl groups to form 1,2,5-tri-O-acetyl-D-ribofuranose.
Introduction of Azido Group: The 3-hydroxyl group is converted to an azido group using reagents such as sodium azide in the presence of a suitable catalyst.
Toluoylation: The 5-hydroxyl group is toluoylated using p-toluoyl chloride in the presence of a base like pyridine
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
1,2-DI-O-Acetyl-3-azido-3-deoxy-5-O-toluoyl-D-ribofuranose undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other nucleophiles.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like hydrogen in the presence of a palladium catalyst.
Deprotection Reactions: The acetyl and toluoyl protecting groups can be removed under acidic or basic conditions
Common Reagents and Conditions
Sodium Azide:
p-Toluoyl Chloride: Used for toluoylation.
Hydrogen and Palladium Catalyst: Used for the reduction of the azido group.
Acidic or Basic Conditions: Used for deprotection reactions
Major Products Formed
Amine Derivatives: Formed by the reduction of the azido group.
Deprotected Sugars: Formed by the removal of acetyl and toluoyl groups
科学的研究の応用
1,2-DI-O-Acetyl-3-azido-3-deoxy-5-O-toluoyl-D-ribofuranose is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex carbohydrates and glycosylation reactions.
Biology: In the study of carbohydrate-protein interactions and as a probe for biological assays.
Medicine: As a precursor in the synthesis of antiviral drugs, such as Ribavirin.
作用機序
The mechanism of action of 1,2-DI-O-Acetyl-3-azido-3-deoxy-5-O-toluoyl-D-ribofuranose involves its conversion to bioactive molecules. The azido group can participate in click chemistry reactions, forming stable triazole linkages. These linkages can interact with biological targets, such as enzymes and receptors, modulating their activity and leading to therapeutic effects .
類似化合物との比較
Similar Compounds
1,2,3-Tri-O-acetyl-5-deoxy-D-ribofuranose: Similar structure but lacks the azido and toluoyl groups.
1,2-DI-O-Acetyl-3-azido-3-deoxy-D-ribofuranose: Similar structure but lacks the toluoyl group.
Uniqueness
1,2-DI-O-Acetyl-3-azido-3-deoxy-5-O-toluoyl-D-ribofuranose is unique due to the presence of both azido and toluoyl groups, which enhance its reactivity and potential for further chemical modifications. This makes it a valuable intermediate in the synthesis of complex bioactive molecules .
特性
IUPAC Name |
[(2S,3R,4R)-4,5-diacetyloxy-3-azidooxolan-2-yl]methyl 2-methylbenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O7/c1-9-6-4-5-7-12(9)16(23)24-8-13-14(19-20-18)15(25-10(2)21)17(27-13)26-11(3)22/h4-7,13-15,17H,8H2,1-3H3/t13-,14-,15-,17?/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLSQDUZXMHIZCA-BOEXNKMNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)OCC2C(C(C(O2)OC(=O)C)OC(=O)C)N=[N+]=[N-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C(=O)OC[C@@H]2[C@H]([C@H](C(O2)OC(=O)C)OC(=O)C)N=[N+]=[N-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120143-22-8 |
Source


|
| Record name | 1,2-Di-O-acetyl-3-azido-3-deoxy-5-O-(p-toluoyl)-D-ribofuranose | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Methoxy-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridine](/img/structure/B568144.png)



![1-Azabicyclo[3.3.1]nonane-5-carbonyl chloride](/img/structure/B568155.png)

![2,8-bis(methylsulfanyl)-4,6,10,12-tetrathiatricyclo[7.3.0.03,7]dodecane-5,11-dithione](/img/structure/B568160.png)


